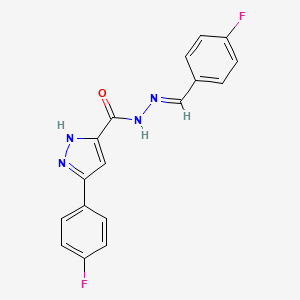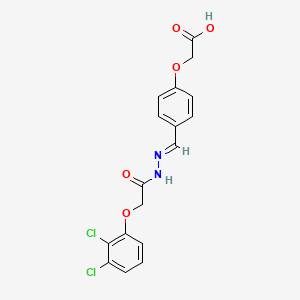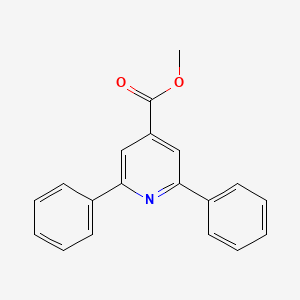![molecular formula C15H11Cl2N3O2 B12041259 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide: , also known by its chemical formula C22H16Cl3N3O3 , is a compound with intriguing properties. It belongs to the class of hydrazones and exhibits a distinctive structure due to the presence of both a hydrazone functional group and a chlorinated phenyl ring.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation reaction between 2,3-dichlorobenzaldehyde and benzylidenehydrazine . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions involving the chlorinated phenyl group are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorines.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acid derivatives, while reduction could lead to hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Hydrazone Ligands: Researchers explore its coordination chemistry as a ligand in metal complexes.
Organic Synthesis: Used as a building block for more complex molecules.
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Studies: Assessed for its impact on cancer cell lines.
Dye Synthesis: Used in the preparation of dyes and pigments.
Pharmaceutical Intermediates: Serves as an intermediate in drug synthesis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide stands out due to its unique structure, similar compounds include 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide . These compounds share common features but exhibit distinct properties.
Eigenschaften
Molekularformel |
C15H11Cl2N3O2 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
N'-[(E)-benzylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-7-4-8-12(13(11)17)19-14(21)15(22)20-18-9-10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI-Schlüssel |
CZLPXDJZUSACDF-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)

![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)



![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)


![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
![4-(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12041238.png)

